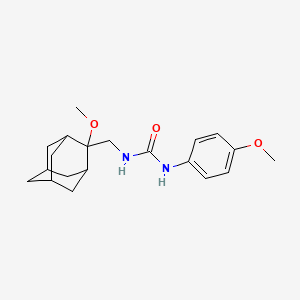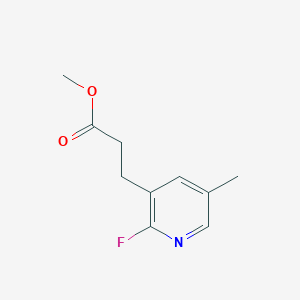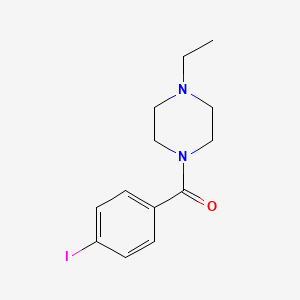
1-Chloro-1,1-difluoro-4-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,1-difluoro-4-phenylbutan-2-one is a chemical compound with the molecular formula C10H9ClF2O. It has a molecular weight of 218.63 . The IUPAC name for this compound is 1-chloro-1,1-difluoro-4-phenylbutan-2-one .
Molecular Structure Analysis
The InChI code for 1-Chloro-1,1-difluoro-4-phenylbutan-2-one is 1S/C10H9ClF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 .Aplicaciones Científicas De Investigación
Applications in Electrolyte Additives
1-Chloro-1,1-difluoro-4-phenylbutan-2-one and related compounds have been explored for their potential as electrolyte additives in lithium-ion batteries. A study by Kubota et al. (2012) found that 1,1-difluoro-1-alkenes bearing aryl groups, including a compound similar to 1-Chloro-1,1-difluoro-4-phenylbutan-2-one, can induce favorable solid electrolyte interphase (SEI) formation, thereby enhancing battery performance (Kubota et al., 2012).
Pyrolysis and Elimination Kinetics
Research on the pyrolysis of related chloroketones, including 4-chloro-1-phenylbutan-1-one, has shown that the carbonyl group can play a significant role in the rate of pyrolysis, as investigated by Chuchani and Dominguez (1983) (Chuchani & Dominguez, 1983). Additionally, a theoretical study by Mora et al. (2011) on similar chloroalkanes helped understand the mechanisms of dehydrochlorination reactions (Mora et al., 2011).
Chemical Synthesis and Structural Analysis
In the realm of chemical synthesis and structural analysis, there's considerable interest in compounds structurally akin to 1-Chloro-1,1-difluoro-4-phenylbutan-2-one. For example, Shen De-long (2007) synthesized 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, showcasing the utility of these compounds in organic synthesis (Shen De-long, 2007). Similarly, Balaraman et al. (2016) discussed the synthesis of halogenated ketones and alkenes with potential applications in various chemical reactions (Balaraman et al., 2016).
Liquid Crystal Research
In the field of liquid crystals, Jankowiak et al. (2008) investigated compounds similar to 1-Chloro-1,1-difluoro-4-phenylbutan-2-one for their electro-optical properties, demonstrating the relevance of such compounds in advanced materials research (Jankowiak et al., 2008).
Propiedades
IUPAC Name |
1-chloro-1,1-difluoro-4-phenylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMFMSBWDKHDTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,1-difluoro-4-phenylbutan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)


![2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2408259.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)

![8-Ethyl-12-{4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2408270.png)
![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)
![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408272.png)
![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)

![isopropyl 2-(4,4-dioxido-3-(pyrrolidine-1-carbonyl)-1H-benzo[e][1,3,4]thiadiazin-1-yl)acetate](/img/structure/B2408275.png)
![2-[(6-Benzyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2408276.png)